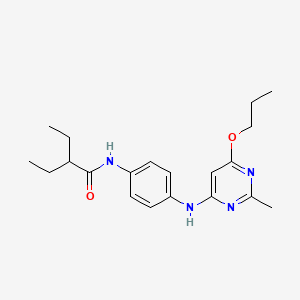
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a piperazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
作用机制
The exact mechanism of action of EPM is not fully understood. However, it has been proposed that EPM exerts its anti-inflammatory, anti-tumor, and neuroprotective effects by modulating various signaling pathways. EPM has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which is a key regulator of inflammation and tumor growth. EPM also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. Furthermore, EPM has been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
EPM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPM inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. EPM also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, EPM has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
实验室实验的优点和局限性
EPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EPM is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EPM also has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, EPM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the research on EPM. One potential application of EPM is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPM may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, EPM may have potential as an anti-tumor agent for the treatment of various cancers. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo. In addition, further studies are needed to explore the potential therapeutic applications of EPM in various diseases.
Conclusion
EPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM exhibits anti-inflammatory, anti-tumor, and neuroprotective properties and has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent. EPM has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo, and exploring its potential therapeutic applications in various diseases.
合成方法
The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure EPM.
科学研究应用
EPM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. EPM has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, EPM has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQNMOLHHVCWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


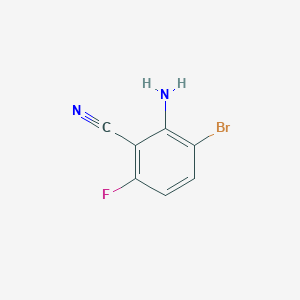
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2789765.png)
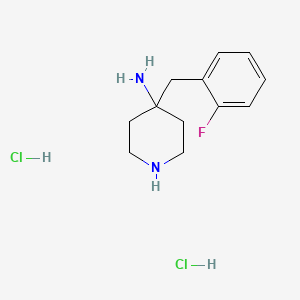

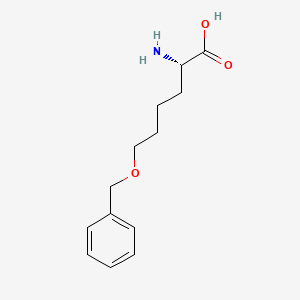

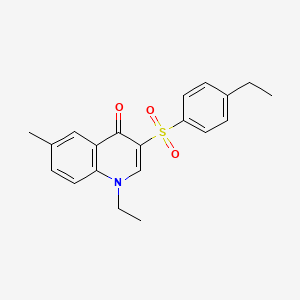
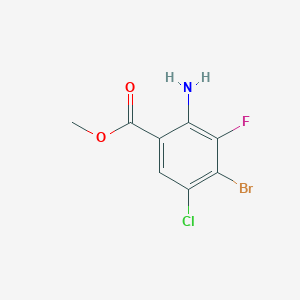
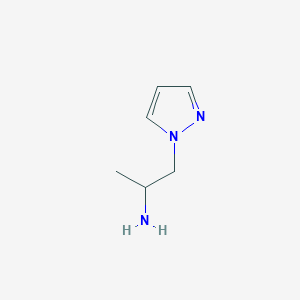
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2789780.png)
